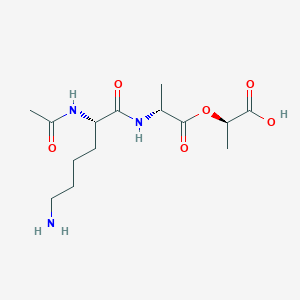
Biotinyl-KR-12 (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotinyl-KR-12 (human) is a polypeptide derived from the human cathelicidin antimicrobial peptide LL-37. It is a biotinylated version of the KR-12 peptide, which is the smallest fragment of LL-37 that retains antimicrobial activity. This compound is primarily used in scientific research for its ability to interact with proteins and other molecules, making it a valuable tool in various biochemical and biomedical studies .
准备方法
Synthetic Routes and Reaction Conditions
Biotinyl-KR-12 (human) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation of the peptide is typically achieved by coupling biotin to the N-terminus of the peptide during the synthesis process .
Industrial Production Methods
Industrial production of Biotinyl-KR-12 (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product’s purity and activity .
化学反应分析
Types of Reactions
Biotinyl-KR-12 (human) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in biotin-avidin interactions, which are highly specific and strong non-covalent interactions used in various biochemical assays .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in SPPS.
Biotinylation: Biotin is coupled to the peptide using reagents like N-hydroxysuccinimide (NHS) esters.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product formed is the biotinylated peptide, Biotinyl-KR-12 (human). During the synthesis process, side products such as truncated peptides or peptides with incomplete deprotection may also form, but these are typically removed during purification .
科学研究应用
Biotinyl-KR-12 (human) has a wide range of applications in scientific research:
Protein Interaction Studies: Used to study protein-protein interactions through biotin-avidin affinity techniques.
Functional Analysis: Helps in understanding the functional roles of proteins and peptides in various biological processes.
Epitope Screening: Utilized in identifying specific binding sites on proteins.
Antimicrobial Research: Investigated for its antimicrobial properties and potential therapeutic applications
作用机制
Biotinyl-KR-12 (human) exerts its effects primarily through its interaction with microbial membranes. The peptide disrupts the membrane integrity of bacteria, leading to cell lysis and death. The biotinylation allows for easy detection and purification of the peptide in various assays. The molecular targets include bacterial cell membranes, and the pathways involved are related to membrane disruption and antimicrobial activity .
相似化合物的比较
Similar Compounds
KR-12: The non-biotinylated version of the peptide, which also retains antimicrobial activity.
LL-37: The full-length human cathelicidin antimicrobial peptide from which KR-12 is derived.
GF-17: Another fragment of LL-37 with antimicrobial properties
Uniqueness
Biotinyl-KR-12 (human) is unique due to its biotinylation, which allows for specific and strong interactions with avidin or streptavidin. This feature makes it particularly useful in various biochemical assays and research applications where detection and purification are crucial .
属性
分子式 |
C81H140N26O18S |
|---|---|
分子量 |
1798.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C81H140N26O18S/c1-9-45(7)63(75(121)97-49(26-17-19-35-83)67(113)102-56(41-61(110)111)73(119)101-55(40-47-23-12-11-13-24-47)72(118)100-54(39-43(3)4)71(117)99-53(77(123)124)29-22-38-93-80(89)90)105-69(115)51(28-21-37-92-79(87)88)96-68(114)52(32-33-59(84)108)98-74(120)62(44(5)6)104-76(122)64(46(8)10-2)106-70(116)50(27-20-36-91-78(85)86)95-66(112)48(25-16-18-34-82)94-60(109)31-15-14-30-58-65-57(42-126-58)103-81(125)107-65/h11-13,23-24,43-46,48-58,62-65H,9-10,14-22,25-42,82-83H2,1-8H3,(H2,84,108)(H,94,109)(H,95,112)(H,96,114)(H,97,121)(H,98,120)(H,99,117)(H,100,118)(H,101,119)(H,102,113)(H,104,122)(H,105,115)(H,106,116)(H,110,111)(H,123,124)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)(H2,103,107,125)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-,65-/m0/s1 |
InChI 键 |
NFPPPKRCPCLIJN-CQGVJEGISA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)

![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)








![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)


